4-(Phenylsulfonyl)aniline
CAS No.: 7019-01-4
Cat. No.: VC21340578
Molecular Formula: C12H11NO2S
Molecular Weight: 233.29 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 7019-01-4 |
---|---|
Molecular Formula | C12H11NO2S |
Molecular Weight | 233.29 g/mol |
IUPAC Name | 4-(benzenesulfonyl)aniline |
Standard InChI | InChI=1S/C12H11NO2S/c13-10-6-8-12(9-7-10)16(14,15)11-4-2-1-3-5-11/h1-9H,13H2 |
Standard InChI Key | GDYFDXDATVPPDR-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N |
Canonical SMILES | C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N |
Appearance | Off-White Solid |
Melting Point | 156-157°C |
Introduction
Chemical Structure and Properties
Structural Characteristics
4-(Phenylsulfonyl)aniline consists of a phenyl ring connected to another phenyl ring through a sulfonyl (SO₂) group, with an amino group (-NH₂) attached to the para position of the second phenyl ring. This arrangement creates a molecule with specific electronic distribution and reactivity patterns. The sulfonyl group acts as an electron-withdrawing entity, affecting the electronic density distribution throughout the molecule .
The molecular formula of 4-(Phenylsulfonyl)aniline is C₁₂H₁₁NO₂S, representing the twelve carbon atoms, eleven hydrogen atoms, one nitrogen atom, two oxygen atoms, and one sulfur atom that constitute the compound. The structural representation can be described using various chemical notations, including the following identifiers :
-
InChI: InChI=1S/C12H11NO2S/c13-10-6-8-12(9-7-10)16(14,15)11-4-2-1-3-5-11/h1-9H,13H2
-
InChI Key: GDYFDXDATVPPDR-UHFFFAOYSA-N
-
Canonical SMILES: C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N
Physical Properties
4-(Phenylsulfonyl)aniline possesses distinctive physical properties that influence its behavior in chemical reactions and biological systems. Some of the key physical properties of this compound are summarized in Table 1.
Table 1: Physical Properties of 4-(Phenylsulfonyl)aniline
Property | Value | Source |
---|---|---|
Molecular Weight | 233.29 g/mol | |
Melting Point | 175-177°C | |
LogP | 3.76360 | |
PSA (Polar Surface Area) | 68.54000 | |
Physical State | Solid |
The compound's relatively high melting point indicates significant intermolecular forces, likely hydrogen bonding through the amino group and dipole-dipole interactions involving the sulfonyl moiety. The LogP value of 3.76 suggests moderate lipophilicity, indicating a balance between hydrophobic and hydrophilic properties that can be advantageous for membrane permeability in biological systems .
Spectroscopic Properties
The mass spectrometric behavior of 4-(Phenylsulfonyl)aniline has been characterized, with various adduct formations showing distinctive m/z values and collision cross sections as detailed in Table 2 .
Table 2: Predicted Collision Cross Section Data for 4-(Phenylsulfonyl)aniline
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 234.05834 | 149.0 |
[M+Na]⁺ | 256.04028 | 162.4 |
[M+NH₄]⁺ | 251.08488 | 157.7 |
[M+K]⁺ | 272.01422 | 154.0 |
[M-H]⁻ | 232.04378 | 153.4 |
[M+Na-2H]⁻ | 254.02573 | 158.3 |
[M]⁺ | 233.05051 | 152.7 |
[M]⁻ | 233.05161 | 152.7 |
These spectroscopic characteristics are valuable for analytical identification and quantification of the compound in complex matrices, providing researchers with reliable methods for tracking 4-(Phenylsulfonyl)aniline in various experimental contexts .
Synthesis Methods and Routes
Conventional Synthesis Approaches
The conventional synthesis of 4-(Phenylsulfonyl)aniline typically involves the sulfonylation of aniline derivatives with phenylsulfonyl chloride. This reaction is generally conducted in the presence of a base such as pyridine or triethylamine, which acts as a catalyst and helps neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually require moderate temperatures and an inert atmosphere to prevent unwanted oxidation reactions.
For industrial-scale production, the synthesis follows similar routes but with optimized conditions to ensure consistent quality and high yield. These optimizations often include the use of continuous flow reactors and automated systems that can maintain precise control over reaction parameters.
Electrochemical Synthesis Methods
Recent advances in synthetic methodologies have led to the development of electrochemical approaches for the preparation of sulfonamide compounds similar to 4-(Phenylsulfonyl)aniline. In particular, research has been conducted on the electrochemical oxidation of aniline derivatives in the presence of arylsulfinic acids to produce corresponding diaryl sulfone and N-phenylbenzenesulfonamide derivatives .
According to a study published in 2020, electrochemical oxidation of 4-chloroaniline in a water/acetonitrile mixture was investigated as a route to synthesize related sulfonamide compounds. The process involves one-electron oxidation of the aniline derivative followed by a disproportionation reaction that affords an unstable intermediate. In the presence of benzenesulfinic acid, this intermediate reacts to produce the corresponding diaryl sulfone and N-phenylbenzenesulfonamide derivatives .
This electrochemical approach offers several advantages, including milder reaction conditions, reduced environmental impact, and potentially higher selectivity. The researchers also employed computational methods using Gaussian 09W for predicting possible products through calculations of natural charge, LUMO orbital energies, and thermodynamic stability of intermediates and products .
Chemical Reactivity
Reaction Types and Patterns
4-(Phenylsulfonyl)aniline exhibits a diverse range of chemical reactivity patterns due to the presence of both the amino group and the sulfonyl functionality. The compound can participate in various types of reactions, categorized primarily as oxidation, reduction, and substitution reactions.
Oxidation Reactions
The compound can undergo oxidation to form various sulfone derivatives. Common oxidizing agents employed in these transformations include hydrogen peroxide and potassium permanganate. The oxidation typically targets the sulfur atom in the sulfonyl group, leading to changes in its oxidation state and the formation of new sulfur-containing functional groups.
Reduction Reactions
Reduction of 4-(Phenylsulfonyl)aniline can convert the sulfonyl group to sulfide derivatives. This transformation is commonly achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). The reduction process alters the electronic properties of the molecule and can significantly change its reactivity profile and biological activities.
Substitution Reactions
Applications in Research and Industry
Chemical Synthesis Applications
4-(Phenylsulfonyl)aniline serves as a valuable intermediate in the synthesis of various organic compounds. Its dual functionality—the amino group and the sulfonyl moiety—provides multiple sites for further chemical modifications, making it an ideal building block for constructing more complex molecular structures. In organic synthesis, it is frequently employed in the preparation of heterocyclic compounds, dyes, and specialty chemicals.
The compound's reactivity profile allows for selective transformations, enabling chemists to create diverse molecular architectures with specific functional group arrangements. This versatility is particularly advantageous in the development of compound libraries for drug discovery and materials science applications.
Biological and Medicinal Applications
In biological research, 4-(Phenylsulfonyl)aniline is utilized in studies focusing on enzyme inhibition and protein interactions. Its structural features enable it to interact with specific biological targets, providing researchers with tools to investigate biochemical pathways and cellular processes.
The compound's most significant medicinal applications lie in its role as a precursor for pharmaceutical agents. It serves as a starting material for the synthesis of anti-inflammatory and anticancer drugs, where the sulfonamide functionality often contributes to the pharmacological activity of the final products. The ability of sulfonamide compounds to inhibit carbonic anhydrases has been linked to anti-tumor effects through reduced tumor growth and metastasis.
Industrial Applications
In industrial settings, 4-(Phenylsulfonyl)aniline finds applications in the production of dyes, pigments, and specialty chemicals. The compound's structural properties contribute to the color stability and fastness of dyes, making it valuable in the textile and printing industries.
Additionally, derivatives of 4-(Phenylsulfonyl)aniline have been explored for their potential use in materials science, particularly in the development of polymers with specific properties. The compound's structural elements can be incorporated into polymer chains to impart particular characteristics such as thermal stability or specific optical properties.
Biological Activity and Pharmacological Properties
Enzyme Inhibition Properties
4-(Phenylsulfonyl)aniline, as a sulfonamide compound, demonstrates significant enzyme inhibition properties, particularly against carbonic anhydrases (CAs). These enzymes play vital roles in maintaining acid-base balance and facilitating various physiological processes. In vitro assays have shown that the compound effectively inhibits human carbonic anhydrases I and II, with IC₅₀ values indicating a strong affinity for these enzymes.
This inhibitory activity positions 4-(Phenylsulfonyl)aniline as a potential therapeutic agent in conditions where CA activity is dysregulated, such as glaucoma and certain types of cancer. The specificity of its interaction with these enzymes contributes to its pharmacological relevance and drives continued research into optimizing its inhibitory properties.
Anticancer Activity
Research on sulfonamide compounds, including 4-(Phenylsulfonyl)aniline derivatives, has revealed significant anticancer properties. These compounds target specific cancer cell lines through mechanisms that often involve the induction of apoptosis. The inhibition of carbonic anhydrases by these compounds has been linked to reduced tumor growth and metastasis, highlighting their potential in cancer therapy.
Comparison with Similar Compounds
Structural Analogues and Derivatives
4-(Phenylsulfonyl)aniline belongs to a broader family of sulfonamide compounds, many of which share structural similarities but exhibit distinct chemical and biological properties. Table 3 presents a comparison of 4-(Phenylsulfonyl)aniline with several structural analogues.
Table 3: Comparison of 4-(Phenylsulfonyl)aniline with Structural Analogues
Compound | Key Structural Difference | Notable Distinction |
---|---|---|
2-(Phenylsulfonyl)aniline | Sulfonyl group at ortho position | Different reactivity due to steric hindrance |
4-Aminodiphenylsulfone | Contains two phenyl rings | Different electronic distribution |
4-Benzenesulfonyl-phenylamine | Alternative name for the same compound | No structural difference |
4-chloro-2-(phenylsulfonyl)aniline | Contains chlorine substituent | Modified electronic properties and reactivity |
The position of the sulfonyl group relative to the amino functionality significantly influences the compound's reactivity and biological activity. For instance, 2-(phenylsulfonyl)aniline, with the sulfonyl group in the ortho position, experiences greater steric hindrance, which affects its binding to biological targets and its participation in chemical reactions .
Structure-Activity Relationships
The biological activities of 4-(Phenylsulfonyl)aniline and its derivatives are highly dependent on their structural features. Structure-activity relationship (SAR) studies have revealed that modifications to various parts of the molecule can significantly alter its pharmacological properties. For example, research on related N-(pyridin-4-ylmethyl)anilines has shown that incorporating the phenylsulfonyl moiety into different molecular scaffolds can enhance inhibitory activity against specific targets .
A study focusing on the development of inhibitors of the Aedes aegypti Kir1 channel explored a scaffold involving 2-nitro-5-(4-(phenylsulfonyl) piperazin-1-yl)-N-(pyridin-4-ylmethyl)anilines. This research highlighted four distinct regions of the molecule that influence its biological activity: the aminomethyl pyridine region, the aryl nitro group, the piperazine ring system, and the arylsulfonamide moiety. Such SAR investigations provide valuable insights for optimizing the activity of 4-(Phenylsulfonyl)aniline derivatives in specific biological contexts .
Analytical Methods and Characterization
Chromatographic Analysis
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are commonly employed for the separation and quantification of 4-(Phenylsulfonyl)aniline in various matrices. These methods, combined with appropriate detection systems such as UV-Vis detectors or mass spectrometers, provide sensitive and selective analytical approaches for monitoring the compound in reaction mixtures, biological samples, or environmental specimens.
The compound's moderate lipophilicity (LogP = 3.76) makes it amenable to reverse-phase HPLC separations, typically using C18 columns with appropriate mobile phase compositions. Such analytical methods are essential for assessing the purity of synthesized 4-(Phenylsulfonyl)aniline and for monitoring its concentration in various experimental contexts .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume